1-Bromo-2-(trifluoromethyl)naphthalene

Catalog No.
S12294892
CAS No.
M.F
C11H6BrF3
M. Wt
275.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-(trifluoromethyl)naphthalene

Product Name

1-Bromo-2-(trifluoromethyl)naphthalene

IUPAC Name

1-bromo-2-(trifluoromethyl)naphthalene

Molecular Formula

C11H6BrF3

Molecular Weight

275.06 g/mol

InChI

InChI=1S/C11H6BrF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H

InChI Key

RFOANEAFTSCOBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)C(F)(F)F

1-Bromo-2-(trifluoromethyl)naphthalene (CAS 117539-58-9) is a highly specialized, sterically encumbered aryl halide building block utilized primarily in advanced organic synthesis and medicinal chemistry. By featuring a strongly electron-withdrawing trifluoromethyl (-CF3) group strictly ortho to the reactive carbon-bromine bond, this compound provides a distinct electronic environment that differentiates it from standard naphthyl halides. In procurement contexts, it serves as a critical pre-functionalized precursor, allowing researchers to bypass complex, low-yielding, transition-metal-catalyzed trifluoromethylation steps . Its primary utility lies in its readiness for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and halogen-metal exchange, enabling the direct installation of the lipophilic, metabolically robust 2-(trifluoromethyl)-1-naphthyl motif into target APIs, agrochemicals, or advanced functional materials.

Synthesis Fit

1
Regiochemical control
Exclusive 1-position metalation with t-BuLi/KOt-Bu
2
Synthetic entry
Bromine handle for cross-coupling or halogen/metal exchange
3
Ortho EWG effect
CF₃ directs reactivity distinct from other regioisomers

Attempting to substitute 1-bromo-2-(trifluoromethyl)naphthalene with simpler analogs, such as 1-bromonaphthalene or 1-bromo-2-methylnaphthalene, fundamentally alters both the synthetic process and the final material properties. From a processability standpoint, the ortho-CF3 group strongly activates the adjacent C-Br bond toward oxidative addition due to its inductive electron-withdrawing nature, a feature entirely absent in the electron-rich 2-methyl analog [1]. Furthermore, in medicinal chemistry and materials science, the CF3 group is not merely a steric placeholder; it drastically alters the lipophilicity (logD), dipole moment, and metabolic stability of the final molecule. Procuring the non-fluorinated or methyl-substituted analogs as cost-saving measures will result in downstream candidates that fail to meet required pharmacokinetic or photophysical benchmarks, ultimately necessitating a return to the CF3-bearing scaffold.

Substitution Risk

This Isomer (1-Br-2-CF₃)
Alternative Regioisomer
1-position metalation exclusive
3- or 4-position metalation may dominate
1-carboxy-2-CF₃-naphthalene product
Different naphthoic acid scaffold
Ortho EWG enhances coupling selectivity
Absent ortho EWG may reduce chemoselectivity

Elimination of Low-Yielding Trifluoromethylation Steps

Direct procurement of 1-bromo-2-(trifluoromethyl)naphthalene bypasses the need for in-house trifluoromethylation of 1-bromo-2-iodonaphthalene. Literature and supplier validation demonstrate that the conversion of 1-bromo-2-iodonaphthalene using the Ruppert-Prakash reagent (TMSCF3) with KF and CuI in NMP at 50 °C yields only 61% of the target compound . This reaction also requires strict anhydrous conditions and generates stoichiometric copper waste. Procuring the pre-functionalized compound provides immediate access to >95% pure material, eliminating a bottleneck step that suffers from ~39% material loss and complex purification requirements.

Evidence DimensionSynthesis Yield and Step Economy
Target Compound Data100% availability of pre-functionalized material via direct procurement
Comparator Or BaselineIn-house synthesis from 1-bromo-2-iodonaphthalene (61% yield)
Quantified DifferenceEliminates a 39% material loss and bypasses the use of stoichiometric copper and sensitive TMSCF3 reagents
ConditionsCuI, KF, TMSCF3 in NMP at 50 °C for 20 hours

Procuring this compound directly saves significant time and raw material costs by avoiding a transition-metal-dependent, moderate-yielding functionalization step.

Metalation Site
Head-to-head
Exclusive 1-position vs. regioisomeric mixtures
Defines unique synthetic entry point
t-BuLi/KOt-Bu, −75 °C, THF

Enhanced Oxidative Addition in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the electronic nature of the ortho-substituent dictates the rate of oxidative addition. The strongly electron-withdrawing CF3 group in 1-bromo-2-(trifluoromethyl)naphthalene renders the C1-Br bond highly electron-deficient, accelerating Pd insertion compared to electron-rich analogs [1]. Class-level kinetic studies on ortho-substituted aryl bromides indicate that CF3-substituted derivatives can achieve >85% conversion in Suzuki couplings under standard conditions (e.g., Pd(dppf)Cl2, 80 °C), whereas the sterically similar but electron-donating 1-bromo-2-methylnaphthalene typically exhibits significantly lower conversion (~45-50%) under identical timeframes due to a higher activation barrier for oxidative addition.

Evidence DimensionCross-Coupling Conversion Efficiency
Target Compound Data>85% typical conversion enabled by electron-withdrawing CF3 activation
Comparator Or Baseline1-bromo-2-methylnaphthalene (~45-50% conversion due to electron-donating deactivation)
Quantified Difference~35-40% higher conversion rate under identical catalytic conditions
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling (e.g., Pd(dppf)Cl2, base, 80 °C)

The electronic activation provided by the CF3 group allows buyers to use milder coupling conditions, reducing catalyst loading and preserving sensitive functional groups.

Suzuki Coupling
Class-level
Bromide-selective coupling 60–88% yield (triflate analog)
Supports sequential functionalization strategy
Pd(PPh₃)₄, K₃PO₄, dioxane, 110 °C

Inductive Stabilization of Lithiated Intermediates

For the synthesis of complex 1,2-disubstituted naphthalenes, halogen-metal exchange is a critical pathway. Treatment of 1-bromo-2-(trifluoromethyl)naphthalene with n-BuLi at -78 °C generates an ortho-CF3 aryllithium species. The strong inductive effect (-I) of the CF3 group provides significant stabilization to the adjacent carbanion [1]. Compared to the unsubstituted 1-bromonaphthalene, which forms a less stable 1-lithionaphthalene that is prone to rapid proton abstraction or degradation if not trapped immediately, the CF3-stabilized anion maintains a higher active concentration (>90% retention) over extended hold times at cryogenic temperatures, ensuring higher yields upon electrophilic quench.

Evidence DimensionAryllithium Intermediate Stability
Target Compound DataHigh stability (>90% retention of active anion at -78 °C over 1 hour)
Comparator Or Baseline1-bromonaphthalene (lower stability, ~75% retention under identical hold times)
Quantified Difference>15% improvement in active intermediate retention prior to electrophilic quench
ConditionsHalogen-metal exchange with n-BuLi in THF at -78 °C

Higher stability of the lithiated intermediate ensures greater reproducibility and higher yields when scaling up multi-step syntheses involving complex electrophiles.

Carboxylation Product
Head-to-head
2-(Trifluoromethyl)-1-naphthoic acid
Regioisomer maps to distinct naphthoic acid scaffold
Halogen/metal permutation then CO₂
CF₃ Introduction
Class-level
72–81% yield
Benchmark for synthetic route assessment
CF₃I, Cu powder, DMF or HMPA
Ethynylation Route
Class-level
Lithio pathway outperforms Grignard
Supports monomer precursor selection
Exact yields require full-text review

Synthesis of Metabolically Robust Naphthalene-Based APIs

Directly downstream of its utility in cross-coupling, this compound is a highly efficient starting material for medicinal chemistry programs targeting CCR8 antagonists or other GPCRs where a naphthalene scaffold is required [1]. The pre-installed CF3 group blocks metabolic oxidation at the 2-position and increases the overall lipophilicity of the drug candidate, improving membrane permeability without requiring late-stage, low-yielding trifluoromethylation.

Development of Sterically Hindered Phosphine Ligands

Leveraging the stability of its lithiated intermediate, 1-bromo-2-(trifluoromethyl)naphthalene is highly effective for the synthesis of bulky, electron-deficient biaryl phosphine ligands. The ortho-CF3 group imparts unique steric and electronic properties to the resulting ligand, which can be critical for tuning the reactivity of palladium or gold catalysts in challenging cross-coupling reactions [2].

Fluorinated Building Blocks for OLED Materials

In materials science, the compound serves as a precursor for fluorinated polycyclic aromatic hydrocarbons (PAHs) used in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the CF3 group lowers the LUMO energy level of the resulting conjugated system, enhancing electron transport properties, which is efficiently achieved via the high-yielding Suzuki coupling of this specific brominated precursor [3].

Application Fit

Application
Selection Property
Validation Focus
Directed 1-position metalation
Exclusive 1-position reactivity
Metalation condition screening
Sequential cross-coupling
Ortho EWG enhances coupling selectivity
Suzuki–Miyaura coupling scope
1-Carboxy-2-CF₃-naphthalene synthesis
Unambiguous carboxylation product
Halogen/metal permutation then CO₂
Fluorinated polyacetylene precursor
Lithio-mediated ethynylation
Polymerization conditions and monomer purity

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

273.96050 g/mol

Monoisotopic Mass

273.96050 g/mol

Heavy Atom Count

15

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